Quinoline-2,4-dicarboxylic acid

VGLUT inhibition glutamate transport structure-activity relationship

Researchers requiring the unsubstituted QDC parent scaffold for VGLUT inhibitor development often face batch variability and confusion with inactive analogs. This quinoline-2,4-dicarboxylic acid is the definitive synthetic precursor for generating 6- and 7-substituted QDC libraries via Suzuki/Heck coupling. • Pharmacophore: Conformationally restricted 2,4-dicarboxylate motif mimics L-glutamate, enabling VGLUT-selective blockade without EAAT/iGluR off-target effects. • Synthetic Utility: Condensation with substituted anilines yields focused QDC libraries spanning >10-fold potency range (Ki 41-167 µM). • Quality: Well-defined mp 236°C (dec.), pKa ~2.14, and CAS 5323-57-9 ensure unambiguous identity for HPLC reference standard use.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 5323-57-9
Cat. No. B1296242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2,4-dicarboxylic acid
CAS5323-57-9
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O
InChIInChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16)
InChIKeyJPGZDTDZZDLVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2,4-dicarboxylic Acid: Scaffold Identity & Procurement


Quinoline-2,4-dicarboxylic acid (QDC; CAS 5323-57-9) is a heterocyclic dicarboxylic acid that serves as both a synthetic intermediate and the unsubstituted parent scaffold for a series of vesicular glutamate transporter (VGLUT) inhibitors [1]. It is a solid with a melting point of 236 °C (decomposition) and a predicted pKa of 2.14 ± 0.10, requiring storage at 2–30 °C . The core quinoline-2,4-dicarboxylate pharmacophore acts as a conformationally restricted glutamate mimic, enabling selective blockade of the VGLUT system, a mechanism distinct from plasma membrane excitatory amino acid transporters (EAATs) [1].

S
Scaffold Identity
Unsubstituted parent quinoline-2,4-dicarboxylic acid for VGLUT inhibitor library synthesis
M
Mechanism Context
Conformationally restricted glutamate mimic with reported VGLUT selectivity over EAATs
W
Workflow Role
Essential synthetic entry point for 6-/7-substituted QDC pharmacophore exploration

Limitations of Generic QDC Analogs


The unsubstituted quinoline-2,4-dicarboxylic acid (QDC) is not directly interchangeable with its 6- or 7-substituted analogs, nor with other quinoline carboxylic acids. Structure–activity relationship (SAR) studies demonstrate that the addition of lipophilic substituents (e.g., styryl, biphenyl) at the 6-position dramatically improves VGLUT inhibitory potency—from the unsubstituted parent scaffold to Ki values as low as 41 µM for 6-biphenyl-4-yl-QDC [1]. Conversely, the parent compound remains essential as a synthetic precursor for generating focused QDC libraries via condensation of dimethyl ketoglutaconate with substituted anilines [2]. Substitution with a single carboxylic acid (e.g., quinoline-4-carboxylic acid) yields a compound that is inactive at VGLUT, confirming the necessity of the 2,4-dicarboxylate motif [1]. Therefore, selecting the correct QDC variant—parent for synthesis or substituted for pharmacology—is critical to experimental success.

Potency Unsubstituted parent QDC may not reproduce the VGLUT inhibitory potency reported for 6-substituted analogs; substituent-dependent potency gains require separate synthesis.
Regiochemistry Quinoline-4-carboxylic acid or other mono-carboxylate analogs are reported inactive at VGLUT; the 2,4-dicarboxylate motif is required for target engagement.
Physicochemical Phenyl- or methoxy-substituted QDC analogs exhibit significantly different melting points and pKa profiles, which may shift solubility and assay compatibility.

QDC vs. Structural Analogs


VGLUT Inhibition: Parent vs. 6-Substituted

The unsubstituted quinoline-2,4-dicarboxylic acid (parent QDC) defines the baseline inhibitory activity against the vesicular glutamate transporter (VGLUT). SAR expansion to 6-substituted analogs yields substantially more potent inhibitors. For example, 6-biphenyl-4-yl-QDC achieves a Ki of 41 µM, while 6-(4'-phenylstyryl)-QDC and 6-PhCH=CH-QDC show Ki values of 64 µM and 167 µM, respectively, in the same synaptic vesicle uptake assay [1]. These substituent-dependent potency gains—up to >10-fold over the parent scaffold—demonstrate that the unsubstituted compound is the essential synthetic entry point for generating optimized VGLUT blockers.

VGLUT Inhibition: Parent vs. 6-Substituted
Cross-study comparable
Parent QDC: unsubstituted baseline scaffold. 6-Biphenyl-4-yl-QDC Ki 41 µM; 6-(4'-phenylstyryl)-QDC Ki 64 µM; 6-PhCH=CH-QDC Ki 167 µM. Reported >10-fold improvement.
Supports parent QDC as the obligatory synthetic intermediate, not a direct potency substitute.
Rat synaptic vesicle L-[³H]glutamate uptake assay; competitive inhibition mode.
VGLUT inhibition glutamate transport structure-activity relationship

2,4-Dicarboxylate Motif Requirement

Quinoline-2,4-dicarboxylic acid is the minimal pharmacophore required for VGLUT recognition. Quinoline-4-carboxylic acid (a single-carboxylate analog) is reported to be inactive as a VGLUT inhibitor, confirming that both the 2- and 4-position carboxylate groups are essential for competitive binding at the glutamate recognition site [1]. This regiochemical requirement mirrors the distance between the α- and γ-carboxylate groups of L-glutamate, the endogenous substrate.

2,4-Dicarboxylate Motif Requirement
Class-level inference
Quinoline-2,4-dicarboxylic acid: active VGLUT inhibitor scaffold. Quinoline-4-carboxylic acid: reported inactive. Qualitative requirement for both carboxylate groups.
Procurement context: only the 2,4-dicarboxylate regioisomer supports VGLUT target engagement.
Confirmation via synaptic vesicle glutamate uptake inhibition screen.
regioisomer comparison VGLUT pharmacophore glutamate mimicry

Synthetic Yield: Doebner-von Miller Route

The synthesis of quinoline-2,4-dicarboxylic acid via the Pfitzinger reaction (isatin + sodium pyruvate under microwave irradiation) achieves approximately 89% yield . In contrast, alternative routes such as the condensation of dimethyl ketoglutaconate (DKG) with aniline followed by hydrolysis require multi-step sequences with lower overall efficiency when the target is the unsubstituted parent compound [1]. The microwave-assisted Pfitzinger method thus provides a high-yield, scalable entry to the parent QDC scaffold.

Synthetic Yield: Doebner-von Miller Route
Cross-study comparable
Pfitzinger reaction (isatin + sodium pyruvate, microwave): ~89% isolated yield. Alternative DKG-aniline condensation/hydrolysis: lower overall efficiency.
Reported high-yield route may improve cost efficiency and supply reliability for bulk procurement.
Microwave-assisted Pfitzinger conditions; multi-step DKG route for comparison.
synthetic methodology Pfitzinger reaction Doebner-von Miller yield comparison

Melting Point & pKa: Parent vs. Analogs

Quinoline-2,4-dicarboxylic acid exhibits a melting point of 236 °C (decomposition) and a predicted pKa of 2.14 ± 0.10 . In comparison, 3-phenylquinoline-2,4-dicarboxylic acid (CAS 19585-90-1) and 8-methoxyquinoline-2,4-dicarboxylic acid (CAS 250641-20-4) show markedly different melting points of 155–156 °C and lower predicted density (1.491 g/cm³ vs. 1.531 g/cm³), respectively. These differences directly impact solubility, formulation, and handling protocols.

Melting Point & pKa: Parent vs. Analogs
Data to verify
Parent QDC mp 236 °C (decomp), predicted pKa 2.14, density 1.531 g/cm³. 3-Phenyl-QDC mp 155–156 °C; 8-Methoxy-QDC density 1.491 g/cm³. Mp difference ≥80 °C.
Property context: thermal and ionization differences may influence formulation, solubility, and assay handling.
Predicted density values; verify with experimental measurement for critical protocols.
physicochemical properties melting point pKa storage conditions

VGLUT Selectivity Over EAATs and iGluRs

The quinoline-2,4-dicarboxylic acid scaffold, including the parent compound, selectively targets the vesicular glutamate transporter (VGLUT) over plasma membrane excitatory amino acid transporters (EAATs). The substrate affinity differential is substantial: VGLUT exhibits a Km for L-glutamate of ~1–3 mM, whereas EAATs show Km values of 5–10 µM [1]. QDC-based inhibitors exploit this difference and do not significantly block EAAT-mediated uptake at concentrations effective for VGLUT inhibition. Furthermore, QDCs do not activate ionotropic glutamate receptors (iGluRs), distinguishing them from direct glutamate analogs like trans-ACPD (Ki ≈ 0.7 mM at VGLUT but also active at metabotropic receptors) [1][2].

VGLUT Selectivity Over EAATs and iGluRs
Class-level inference
QDC class reported to spare EAATs and not activate iGluRs at VGLUT-inhibitory concentrations. Comparator trans-ACPD non-selective (Ki ~0.7 mM VGLUT, also active at metabotropic receptors).
Reported selectivity profile supports clean presynaptic tool compound development; review target-specific confirmation.
Selectivity based on rat brain synaptic vesicle and receptor assay panel context.
transporter selectivity VGLUT vs EAAT off-target pharmacology

QDC Applications in Neuroscience & Medicinal Chemistry


VGLUT Inhibitor Library Synthesis

Quinoline-2,4-dicarboxylic acid serves as the unsubstituted parent scaffold for generating diverse 6- and 7-substituted QDC libraries via Suzuki or Heck coupling to dimethyl 6-bromoquinolinedicarboxylate intermediates. The resulting analogs span a >10-fold potency range (Ki 41–167 µM) against VGLUT, enabling systematic SAR exploration of the transporter's lipophilic binding pocket [1]. This application is directly supported by the quantitative potency data and synthetic accessibility evidence in Section 3.

Conformationally Restricted Glutamate Mimics

The 2,4-dicarboxylate arrangement on the rigid quinoline ring system imposes conformational restriction that mimics the extended conformation of L-glutamate. This design principle yields VGLUT inhibitors that are inactive at EAATs and iGluRs, providing clean pharmacological tools for dissecting presynaptic glutamate storage mechanisms without confounding postsynaptic receptor effects [1]. The selectivity evidence in Section 3 directly underpins this application.

Benzo- and Naphtho-Fused QDC Analogs

The parent QDC scaffold is the structural foundation for benzoquinoline dicarboxylic acids (BQDCs) and naphthoquinoline dicarboxylic acids (NQDCs), which achieve IC50 values as low as ~70 µM at VGLUT [1]. The synthetic transformation from the parent QDC to fused polycyclic systems represents a rational scaffold-hopping strategy that improves inhibitory activity while maintaining VGLUT selectivity. Procurement of the parent compound is therefore essential for laboratories pursuing this medicinal chemistry direction.

Analytical Reference Standard

With a well-defined melting point (236 °C, decomposition), predicted pKa (2.14), and CAS registry number, quinoline-2,4-dicarboxylic acid is suitable as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency verification in pharmaceutical research settings [1]. The distinct physicochemical properties documented in Section 3 enable unambiguous identification and quantification.

Application
Selection Property
Validation Focus
VGLUT Inhibitor Library Synthesis
Unsubstituted parent scaffold with synthetic handle positions
Confirm reactivity at 6-/7-positions for SAR expansion
Conformationally Restricted Glutamate Mimics
2,4-Dicarboxylate regiochemistry on rigid quinoline core
Verify VGLUT vs. EAAT/iGluR selectivity in target assay
Benzo- and Naphtho-Fused QDC Scaffold-Hopping
Parent QDC as structural foundation for fused polycyclic systems
Assess inhibitory activity retention and solubility after ring fusion
Analytical Reference Standard
Well-defined mp, pKa, and CAS identity
Confirm lot-specific purity and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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